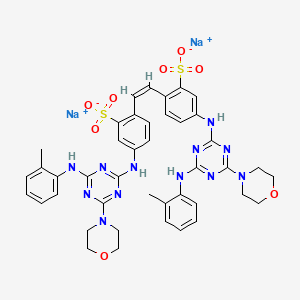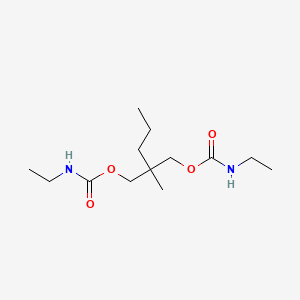
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is a chemical compound known for its sedative, anticonvulsant, and muscle relaxant properties . It is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) typically involves the reaction of 2-Methyl-2-propyl-1,3-propanediol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for potential use in treating muscle spasms and seizures.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily through interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters, which leads to muscle relaxation and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: Another carbamate derivative with anxiolytic properties.
Carisoprodol: Known for its muscle relaxant effects.
Tolboxane: A related compound with similar pharmacological properties
Uniqueness
2-Methyl-2-propyl-1,3-propanediol bis(ethylcarbamate) is unique due to its specific combination of sedative, anticonvulsant, and muscle relaxant effects. Its dual action on both GABA receptors and muscle fibers makes it particularly effective in treating conditions involving muscle spasms and seizures .
Properties
CAS No. |
25648-66-2 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(ethylcarbamoyloxymethyl)-2-methylpentyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(16)14-6-2)10-19-12(17)15-7-3/h5-10H2,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
JAGDGWYCWWBCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NCC)COC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


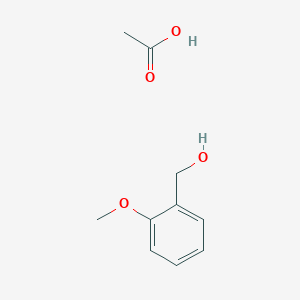
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

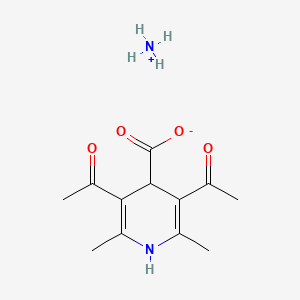
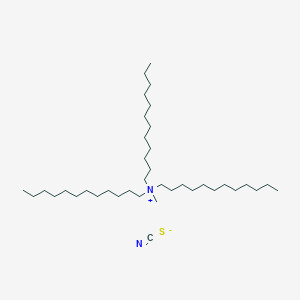
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
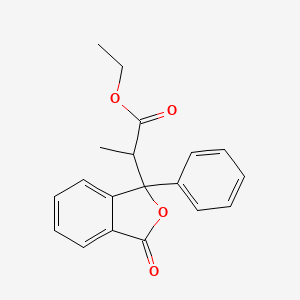
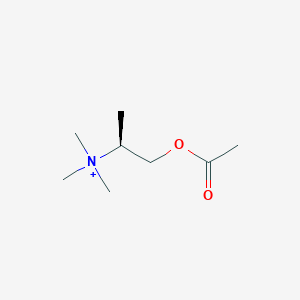
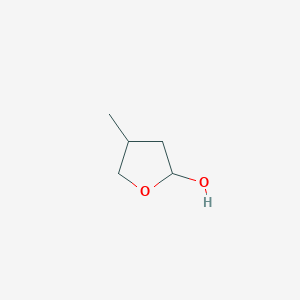
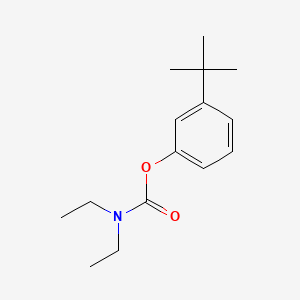

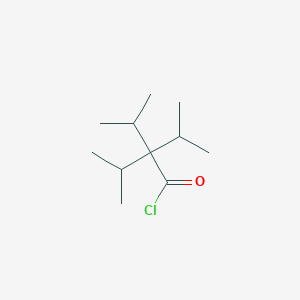
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
